Product packaging for 2-Bromo-3-chlorophenylacetic acid(Cat. No.:CAS No. 1261775-55-6)

2-Bromo-3-chlorophenylacetic acid

Cat. No.: B1523987
CAS No.: 1261775-55-6
M. Wt: 249.49 g/mol
InChI Key: BWWZVTBUNNJBBT-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organic Compound Synthesis and Application

Halogenated organic compounds are pivotal in numerous scientific and industrial fields. The introduction of halogen atoms into an organic molecule can profoundly alter its physical, chemical, and biological properties. This alteration is a fundamental strategy in the synthesis of materials with desired characteristics. The synthesis of these compounds often involves electrophilic halogenation of aromatic rings or nucleophilic substitution reactions. Their applications are diverse, ranging from pharmaceuticals and agrochemicals to flame retardants and advanced polymers.

Significance of Phenylacetic Acid Scaffolds in Medicinal and Agrochemical Chemistry

The phenylacetic acid scaffold is a privileged structure in the design of bioactive molecules. Its derivatives are known to interact with a variety of biological targets. In medicinal chemistry, this framework is integral to the development of non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and anticoagulants. For instance, the related compound 2-bromo-2-(3-chlorophenyl)acetic acid serves as an intermediate in the synthesis of the antiplatelet agent Clopidogrel. In agrochemical chemistry, phenylacetic acid derivatives are utilized in the creation of herbicides and pesticides, where their structural features can be tuned to target specific biological pathways in weeds or pests. google.com

Scope of Academic Inquiry into 2-Bromo-3-chlorophenylacetic Acid

Academic and industrial inquiry into this compound primarily focuses on its role as a key intermediate in organic synthesis. vulcanchem.com The specific placement of the bromo and chloro substituents on the phenyl ring provides a unique combination of steric and electronic properties that can be exploited in the construction of more complex molecules. vulcanchem.com Research involving this compound is often centered on its utility as a building block for creating novel pharmaceutical and agrochemical candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO2 B1523987 2-Bromo-3-chlorophenylacetic acid CAS No. 1261775-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-3-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWZVTBUNNJBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

2-Bromo-3-chlorophenylacetic acid is a solid compound at room temperature. sigmaaldrich.com The presence of both bromine and chlorine atoms on the phenyl ring significantly influences its reactivity and physical characteristics. vulcanchem.com

PropertyValueSource
CAS Number 1261775-55-6 vulcanchem.comsigmaaldrich.com
Molecular Formula C8H6BrClO2 vulcanchem.com
Molecular Weight 249.49 g/mol vulcanchem.com
IUPAC Name (2-bromo-3-chlorophenyl)acetic acid sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com
InChI Key BWWZVTBUNNJBBT-UHFFFAOYSA-N sigmaaldrich.com

Spectroscopic analysis is crucial for confirming the structure of this compound. While specific spectra for this exact compound are not widely published, related structures exhibit predictable patterns. In ¹H NMR spectroscopy, the aromatic protons would typically appear in the 7.0-7.8 ppm range, with the acidic proton of the carboxylic acid group showing as a broad signal at a higher chemical shift. Infrared (IR) spectroscopy would be expected to show a characteristic strong carbonyl (C=O) stretch for the carboxylic acid at approximately 1700-1730 cm⁻¹ and a broad hydroxyl (O-H) stretch between 2500-3300 cm⁻¹. vulcanchem.com

Synthesis and Manufacturing

The synthesis of 2-bromo-3-chlorophenylacetic acid can be approached through various methods common in organic chemistry. A likely laboratory-scale synthesis involves the direct bromination of 3-chlorophenylacetic acid. vulcanchem.com This type of reaction typically uses a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a radical initiator or a Lewis acid catalyst to facilitate the electrophilic substitution on the aromatic ring.

Another general method for preparing alpha-brominated phenylacetic acids involves the reaction of a substituted benzaldehyde (B42025) with bromoform (B151600) (CHBr₃) and potassium hydroxide (B78521) (KOH). google.comgoogleapis.com This reaction proceeds through a haloform-type mechanism. The resulting product is then acidified to yield the final carboxylic acid. google.com The purification of the final product is typically achieved through recrystallization from an appropriate solvent.

Chemical Reactivity and Derivatives

The chemical reactivity of 2-bromo-3-chlorophenylacetic acid is governed by its functional groups: the carboxylic acid, the bromine atom, and the chlorine atom on the phenyl ring. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

A notable derivative is This compound methyl ester . cymitquimica.com This ester is formed by reacting the parent acid with methanol (B129727) in the presence of an acid catalyst. Such derivatives are often used in synthesis to protect the carboxylic acid group or to modify the compound's solubility and reactivity for subsequent reaction steps. google.com The halogen atoms on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds and the construction of more elaborate molecular architectures.

Applications in Research and Industry

Regioselective and Stereoselective Synthesis of α-Halogenated Phenylacetic Acids

The introduction of a halogen at the α-position of phenylacetic acids requires specific and controlled reaction conditions to achieve high selectivity. nih.govrsc.orgorganic-chemistry.org The presence of substituents on the phenyl ring, such as the chloro group in this compound, can influence the reactivity and regioselectivity of these reactions. vulcanchem.combldpharm.com

Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism and Optimization for α-Bromination.alfa-chemistry.com

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for the α-halogenation of carboxylic acids. wikipedia.orgorganic-chemistry.orgjove.comfiveable.me It facilitates the selective α-bromination of carboxylic acids by treating them with bromine and a catalytic amount of phosphorus or a phosphorus trihalide. organic-chemistry.orgnrochemistry.comyoutube.com The reaction is particularly useful for preparing α-bromo carboxylic acids from their corresponding alkyl carboxylic acid precursors. wikipedia.org

The initial and crucial step in the HVZ reaction is the conversion of the carboxylic acid to an acyl bromide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This is typically achieved by reacting the carboxylic acid with phosphorus tribromide (PBr₃), which can be generated in situ from red phosphorus and bromine. jove.comjove.com The resulting acyl bromide is more reactive than the original carboxylic acid and readily undergoes tautomerization to its enol form. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The enol tautomer is a key intermediate, as the presence of the double bond makes the α-carbon nucleophilic. jove.commasterorganicchemistry.com The equilibrium between the keto (acyl bromide) and enol forms is a critical aspect of the reaction mechanism. masterorganicchemistry.comcaltech.edu

The formation of the enol is often catalyzed by the hydrogen bromide (HBr) generated during the initial reaction between the carboxylic acid and PBr₃. jove.comjove.com This acid catalysis facilitates the proton exchange necessary for the tautomerization process. caltech.edu

Once the enol form of the acyl bromide is present, it rapidly reacts with bromine (Br₂) at the α-carbon. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The nucleophilic enol attacks the electrophilic bromine molecule, resulting in the formation of an α-bromo acyl bromide. jove.comjove.com This step is highly selective for the α-position due to the electronic nature of the enol intermediate. organic-chemistry.org

Following the α-bromination, the resulting α-bromo acyl bromide is typically hydrolyzed to yield the final α-bromo carboxylic acid. wikipedia.orgjove.comjove.com This is usually accomplished by adding water to the reaction mixture during workup. nrochemistry.comyoutube.com The hydrolysis step regenerates the carboxylic acid functional group from the acyl bromide. masterorganicchemistry.com It is also possible to react the α-bromo acyl bromide with other nucleophiles, such as alcohols or amines, to produce α-bromo esters or amides, respectively. jove.comfiveable.menrochemistry.com

ReagentRole in HVZ Reaction
Carboxylic AcidStarting material with an α-hydrogen.
Phosphorus Tribromide (PBr₃)Catalyst to convert the carboxylic acid to an acyl bromide. alfa-chemistry.comwikipedia.orgorganic-chemistry.org
Bromine (Br₂)Halogenating agent that brominates the α-position of the enol. alfa-chemistry.comwikipedia.orgorganic-chemistry.org
WaterUsed in the final step to hydrolyze the α-bromo acyl bromide to the α-bromo carboxylic acid. wikipedia.orgjove.com

Nucleophilic Addition Protocols for α-Halo Carboxylic Acids

Alternative synthetic routes to α-halo carboxylic acids involve nucleophilic addition reactions. masterorganicchemistry.comvaia.com These methods can offer different selectivities and may be advantageous for specific substrates.

A notable method for the synthesis of α-bromo phenylacetic acids involves the reaction of a substituted benzaldehyde (B42025) with tribromomethane (bromoform, CHBr₃) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). google.comgoogleapis.com This reaction proceeds through the formation of a dibromocarbene intermediate, which then adds to the aldehyde. Subsequent rearrangement and hydrolysis lead to the formation of the α-bromo carboxylic acid. google.com This approach provides a direct route to the desired products from readily available starting materials. googleapis.com

A patent describes the preparation of α-bromo-(2-chloro)phenylacetic acid by reacting 2-chlorobenzaldehyde with tribromomethane and potassium hydroxide. google.com The reaction is typically carried out in a two-phase system consisting of an inert organic solvent and water. googleapis.com

ReactantProductYield (%)Reference
(2-chloro)benzaldehydeα-bromo-(2-chloro)phenylacetic acid63 google.com
(2-chloro)benzaldehydeα-bromo-(2-chloro)phenylacetic acid48 google.com

The efficiency and selectivity of the condensation reaction between benzaldehydes and tribromomethane can be significantly enhanced by the use of a phase-transfer catalyst (PTC). googleapis.comcrdeepjournal.orgmdpi.com Phase-transfer catalysts, such as quaternary ammonium or phosphonium salts, facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with tribromomethane occurs. googleapis.comcrdeepjournal.org This increases the reaction rate and can lead to higher yields and improved selectivity. crdeepjournal.org

The use of a phase-transfer catalyst allows the reaction to be carried out under milder conditions and can minimize the formation of byproducts. googleapis.comcrdeepjournal.org In the synthesis of α-bromo-(2-chloro)phenylacetic acid, benzyltrimethylammonium chloride has been used as an effective phase-transfer catalyst. google.com The application of PTC in asymmetric synthesis is also a growing area of research, offering potential for the enantioselective synthesis of chiral α-halo acids. nih.govnih.govorientjchem.org

CatalystFunction
Quaternary Ammonium SaltsFacilitate transfer of reactants between aqueous and organic phases. googleapis.commdpi.com
Chiral Phase-Transfer CatalystsCan induce enantioselectivity in the formation of chiral products. nih.govnih.gov
Condensation of Benzaldehydes with Tribromomethane and Base-Catalyzed Hydrolysis

Metal-Mediated Carboxylation Routes for Halogenated Phenylacetic Acids

Metal-catalyzed carboxylation reactions represent a powerful method for the synthesis of carboxylic acids from organic halides using carbon dioxide as a C1 source. nih.gov These methods offer an alternative to traditional routes and can often be performed under atmospheric pressure of CO2. nih.gov

While specific sodium-mediated carboxylation for this compound is not extensively detailed in the provided literature, the general principle can be inferred from related syntheses. This method would theoretically involve the reaction of a corresponding 2-bromo-3-chlorobenzyl halide with sodium to form a benzylsodium intermediate. This highly reactive organometallic species would then react with carbon dioxide upon quenching to yield the sodium salt of this compound, which upon acidic workup would provide the desired carboxylic acid.

This approach is analogous to the synthesis of phenylacetic acid from chlorotoluene, where tolylsodium is formed and rearranges to the more stable benzyl (B1604629) sodium before carboxylation. The regioselectivity of such reactions can be influenced by the metallic cation used, with sodium ions sometimes leading to a mixture of alpha- and para-substituted products in related systems.

Functional Group Interconversions for Ring-Halogenated Phenylacetic Acids

A common and versatile approach to synthesizing phenylacetic acids involves the hydrolysis of the corresponding phenylacetonitriles. googleapis.com This method is particularly useful when the nitrile precursor is readily accessible.

The hydrolysis of a halogenated phenylacetonitrile, such as 2-bromo-3-chlorophenylacetonitrile, would serve as a direct route to this compound. This transformation can be achieved under either acidic or basic conditions. google.com The process involves the conversion of the nitrile group (-CN) into a carboxylic acid group (-COOH).

The general reaction proceeds in two stages: the nitrile is first hydrolyzed to an amide, which is then further hydrolyzed to the carboxylic acid. google.com

Acidic Hydrolysis: The nitrile is typically heated under reflux with a strong acid, such as sulfuric or hydrochloric acid. google.com Under these conditions, the final product is the free carboxylic acid. The reaction rate is influenced by the concentration of the acid and the temperature. For substituted phenylacetonitriles, the electronic nature of the substituents on the aromatic ring can affect the rate of hydrolysis. Electron-withdrawing groups, such as the bromine and chlorine atoms in 2-bromo-3-chlorophenylacetonitrile, would influence the electron density at the nitrile carbon, thereby affecting the kinetics of the reaction.

Alkaline Hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. chemrxiv.org This process, often referred to as saponification, initially yields the carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, a subsequent acidification step is required. chemrxiv.org The kinetics of alkaline hydrolysis are typically second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The presence of halogen substituents on the phenyl ring would also impact the reaction kinetics in a similar fashion to acid-catalyzed hydrolysis.

Hydrolysis ConditionReagentsIntermediate ProductFinal Product (after workup)
Acidic Dilute H₂SO₄ or HCl, HeatAmideCarboxylic Acid
Alkaline NaOH or KOH, HeatCarboxylate SaltCarboxylic Acid

Hydrolysis of Halogenated Phenylacetonitriles to Carboxylic Acids

Derivatization Strategies for this compound Esters and Amides

The carboxylic acid group of this compound can be readily converted into various derivatives, such as esters and amides, which are often important intermediates in their own right. google.comgoogle.com

Esterification: Esters of this compound can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For instance, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 2-bromo-3-chlorophenylacetate. google.comgoogle.com The existence of this methyl ester is confirmed by its commercial availability. cymitquimica.com Another method involves transesterification, where an existing ester is reacted with an alcohol in the presence of a Lewis acid catalyst. google.com

Amidation: Amides of this compound can be prepared by reacting the carboxylic acid or its more reactive derivatives (like the acid chloride) with ammonia or a primary or secondary amine. google.com For example, direct reaction with an amine can be facilitated by coupling agents. A more common approach involves first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by reaction with the desired amine. nih.gov

DerivativeReagents for SynthesisGeneral Reaction
Ester Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)R-COOH + R'-OH ⇌ R-COOR' + H₂O
Amide Thionyl Chloride (SOCl₂), then Amine (e.g., NH₃)1. R-COOH + SOCl₂ → R-COCl + SO₂ + HCl2. R-COCl + 2R'NH₂ → R-CONHR' + R'NH₃Cl

Nucleophilic Substitution Reactions at the α-Carbon Center

The presence of a bromine atom at the α-position to the carbonyl group makes this carbon center highly electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.com SN1 pathways are generally disfavored due to the instability of the resulting α-carbocation. ntu.edu.sg For α-haloacids, reactions with strong, basic nucleophiles first involve the deprotonation of the acidic proton to form the carboxylate, which then participates in the substitution. ntu.edu.sg

The electrophilic α-carbon of halogenated phenylacetic acids readily reacts with a variety of nucleophiles. While specific reaction data for the 2-bromo-3-chloro isomer is limited, the reactivity can be inferred from related compounds such as alpha-bromo-4-chlorophenylacetic acid. The bromine atom serves as a good leaving group and can be displaced to form new carbon-nucleophile bonds.

Amines: Reaction with amines would lead to the formation of α-amino acids. The nucleophilic amine attacks the α-carbon, displacing the bromide ion. This is a key step in the synthesis of pharmaceutically relevant compounds.

Thiols: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and are expected to react efficiently to yield α-thioether derivatives. Studies on the reactivity of bromoacetyl groups with thiols show that the reaction is highly chemoselective, especially at controlled pH. nih.gov The reaction of α-bromo-2-cyclopentenone with thiols proceeds rapidly, indicating the high reactivity of α-halocarbonyl systems with sulfur nucleophiles. nih.gov

Alkoxides: Alkoxides, such as sodium methoxide (B1231860), react to form α-alkoxy acids. For instance, reaction with sodium methoxide in a solvent like dimethylformamide (DMF) would yield 2-methoxy-3-chlorophenylacetic acid.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles, based on the reactivity of analogous compounds.

NucleophileReagent ExampleExpected Product
AmineAmmonia (NH₃)2-Amino-3-chlorophenylacetic acid
ThiolSodium hydrosulfide (B80085) (NaSH)2-Mercapto-3-chlorophenylacetic acid
AlkoxideSodium methoxide (NaOCH₃)2-Methoxy-3-chlorophenylacetic acid
Azide (B81097)Sodium azide (NaN₃)2-Azido-3-chlorophenylacetic acid

Table based on reactivity patterns of similar α-halophenylacetic acids.

Reduction and Oxidation Pathways of the Carboxylic Acid and Phenyl Moieties

The carboxylic acid and phenyl moieties of this compound can undergo both reduction and oxidation under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the acid to 2-bromo-3-chlorophenylethanol. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. Unlike sodium borohydride, LiAlH₄ is powerful enough to reduce carboxylic acids. masterorganicchemistry.com More selective reduction of the carboxylic acid to an aldehyde is challenging but can be achieved indirectly by first converting the acid to an acid chloride and then using a bulky, less reactive reducing agent like lithium tri-tert-butoxyaluminum hydride. masterorganicchemistry.com

Oxidation: Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent capable of oxidizing the alkyl side chain of the phenyl ring. libretexts.org Under harsh conditions (e.g., heat), the benzylic carbon of this compound would likely be oxidized, leading to cleavage and formation of 3-chloro-2-bromobenzoic acid. The aromatic ring itself is generally resistant to oxidation by permanganate, except under very forcing conditions. libretexts.org

Decarboxylation Phenomena and Aromatic Ring Modifications

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. For phenylacetic acids, this transformation can occur under hydrothermal conditions. elsevierpure.com Studies on phenylacetic acid and its substituted derivatives show that the reaction follows first-order kinetics, but the mechanism is pH-dependent. elsevierpure.com

Zwitterionic Mechanism: In its acidic form, phenylacetic acid is proposed to decarboxylate via a ring-protonated zwitterionic intermediate. elsevierpure.com

Carbanion Mechanism: At higher pH, the carboxylate anion form is thought to decarboxylate directly through the formation of a benzyl anion intermediate. elsevierpure.com

The presence of electron-withdrawing halogen substituents on the phenyl ring would influence the stability of these intermediates and thus the rate of decarboxylation. Another relevant transformation is halodecarboxylation, where a carboxylic acid is converted to an organic halide with one fewer carbon atom, though this involves specific reagents like lead tetraacetate and is mechanistically distinct from simple thermal or acid-catalyzed decarboxylation. acs.org

Enolization and Tautomeric Equilibria in Solution

Like other carbonyl compounds with α-hydrogens, this compound can theoretically exist in equilibrium with its enol tautomer. However, the enolization of carboxylic acids is generally not as favorable as that of aldehydes and ketones. libretexts.org The process can be catalyzed by either acid or base. chemistrysteps.comyoutube.com

Acid-Catalyzed Enolization: In the presence of an acid catalyst, the carbonyl oxygen is protonated, making the α-proton more acidic and facilitating its removal to form the enol. masterorganicchemistry.com

Base-Promoted Enolization: A base can directly abstract the α-proton to form an enolate ion, which is a key nucleophilic intermediate in many reactions. chemistrysteps.com

The enol form is central to reactions like the Hell-Volhard-Zelinskii (HVZ) reaction, where an α-bromo acid bromide intermediate readily enolizes, allowing for α-bromination. libretexts.org For this compound, further enolization would involve the remaining α-hydrogen, but specific equilibrium constants are not documented in the literature.

Kinetic Studies of Oxidative Reactions Involving Halogenated Phenylacetic Acids

While specific kinetic studies on the oxidation of this compound are not available, valuable insights can be drawn from studies on phenylacetic acid and related halogenated compounds.

The oxidation of phenylacetic acid by potassium permanganate in an acidic medium has been shown to be first order with respect to the oxidant (permanganate) and the acid (H⁺), but zero order with respect to the phenylacetic acid substrate. orientjchem.org This suggests that the rate-determining step involves the oxidant and is independent of the substrate concentration under these conditions. A proposed mechanism involves the slow oxidation of phenylacetic acid to mandelic acid, which is then rapidly oxidized to benzaldehyde. orientjchem.org

ReactantOxidantMediumRate LawRate Constant (k)
Phenylacetic AcidKMnO₄Acidic (HClO₄)k[KMnO₄][H⁺]1.08 x 10³ s⁻¹ (for PAA to mandelic acid)
DL-Mandelic AcidKMnO₄Acidic (HClO₄)k[KMnO₄]10.22 x 10³ s⁻¹

Table: Kinetic data for the oxidation of Phenylacetic Acid (PAA) and DL-Mandelic Acid by Permanganate. orientjchem.org

CompoundSecond-Order Rate Constant (M⁻¹s⁻¹)
2-chlorophenol19.0
3-chlorophenol1.90
4-chlorophenol1.02
2,4-dichlorophenol1.40
2,6-dichlorophenol16.0
2,4,6-trichlorophenol0.86

Table: Second-order rate constants for the oxidation of various chlorophenols by potassium permanganate at pH ~7.0 and 22°C. academicjournals.org

Design and Synthesis of Pharmacologically Relevant Analogues

The core structure of halogenated phenylacetic acids serves as a valuable template for medicinal chemists. By systematically modifying the structure, researchers can fine-tune the molecule's properties to achieve enhanced biological potency and selectivity for specific targets.

Structural Modifications for Enhanced Biological Potency and Selectivity (e.g., halogen position and type)

The nature and position of halogen substituents on the phenyl ring are critical determinants of a compound's bioactivity. Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which are pivotal for its interaction with biological systems. For instance, studies on aldose reductase inhibitors have utilized halogenated phenylacetic acid derivatives to establish structure-activity relationships. nih.gov Research has shown that the inclusion of a methylene (B1212753) spacer between the aromatic core and the acidic functional group is crucial for biological activity. nih.gov

Further illustrating the impact of halogen placement, a study on progesterone (B1679170) derivatives featuring a halogen-substituted phenylacetic acid moiety at the C-17 position demonstrated significant differences in receptor binding affinity based on the halogen's location. nih.gov

Investigation of Positional Isomers and Substituent Effects on Bioactivity

The investigation of positional isomers—where the halogen atoms are moved to different positions on the phenyl ring—is a key strategy in drug design. This was highlighted in the development of novel progesterone receptor (PR) antagonists, where the position of a fluorine atom on the acetoxyphenyl substituent had a profound effect on bioactivity. nih.gov The data revealed that a fluorine atom in the meta position resulted in a significantly higher binding affinity to the progesterone receptor compared to analogues with the fluorine in the ortho or para positions. nih.gov This demonstrates a clear structure-bioactivity relationship, where the meta-substituted compound exhibited potent and selective binding to the PR. nih.gov

Below is a table summarizing the relative binding affinities (RBAs) of different progesterone derivatives with halogenated phenylacetic acid side chains, illustrating the effect of the substituent's structure on progesterone receptor binding.

CompoundSubstituent on Phenylacetic AcidRelative Binding Affinity (RBA %) to Progesterone Receptor
8a 3-Fluoro100
8f 4-Fluoro100
8c 4-Chloro100
8e 3,4-Difluoro<100
8b 2-Fluoro<100
8d 2,4-Difluoro<100
This table is based on data presented in a study on progesterone receptor antagonists, where compounds with RBA values of 100% showed binding affinity similar to the reference compounds progesterone and R5020. nih.gov

Complexation Chemistry and Metallopharmaceutical Development

Halogenated phenylacetic acids, including this compound, can act as ligands that coordinate with metal ions to form metallopharmaceuticals. This approach combines the therapeutic potential of the organic ligand with the unique chemical properties of the metal center, often leading to novel mechanisms of action and enhanced efficacy.

Coordination of Halogenated Phenylacetates with Transition Metals (e.g., Platinum(IV), Nickel(II))

A significant area of research involves the coordination of halogenated phenylacetates with transition metals like platinum(IV) to create new anticancer agents. These platinum(IV) complexes are designed as prodrugs; they are more stable and less reactive than their platinum(II) counterparts, but can be reduced to the active cytotoxic Pt(II) species within the tumor's hypoxic environment.

In one study, a series of platinum(IV) complexes were synthesized using various halogenated phenylacetic acids (4-chloro, 4-fluoro, 4-bromo, and 4-iodo) as axial ligands. The research found that the nature of the halogen significantly influenced the cytotoxic profile of the complexes. Notably, complexes featuring 4-bromophenylacetic acid and 4-fluorophenylacetic acid as ligands demonstrated superior biological activity across a range of cancer cell lines. While specific studies on Nickel(II) with this compound are less common, the principles of coordination chemistry establish that such complexes are feasible, typically forming octahedral or square planar geometries depending on the supporting ligands. researchgate.net

Ligand Design Principles for Bioactive Metal Complexes and Their Mechanism of Action

Stability and Lipophilicity : The ligands influence the stability and lipophilicity of the complex, which affects its transport, cellular uptake, and biodistribution. Studies on Pt(IV)-phenylacetate complexes have shown them to be stable under physiological conditions.

Redox Potential : In the case of Pt(IV) prodrugs, the axial ligands (the phenylacetates) can modulate the reduction potential of the Pt(IV) center, influencing its activation rate in target cells.

Synergistic Activity : Upon reduction of the Pt(IV) complex, the axial ligands are released. These released ligands, such as the halogenated phenylacetic acid, can exert their own biological effects, potentially leading to a synergistic antitumor action.

The mechanism for these Pt(IV) complexes involves passive diffusion into the cell, followed by intracellular reduction to the active Pt(II) agent, which then forms covalent bonds with DNA, inducing apoptosis. The enhanced potency of some halogenated phenylacetate-Pt(IV) complexes over cisplatin (B142131) suggests that this strategy is highly effective at overcoming resistance mechanisms.

Synthesis of Precursors for Clinically Relevant Compounds

Halogenated phenylacetic acids are valuable building blocks in organic synthesis due to the reactivity of the carbon-halogen and carboxylic acid functional groups. Alpha-bromo-2-chlorophenylacetic acid, a close isomer of the title compound, serves as a key intermediate in the synthesis of the widely used antiplatelet drug, Clopidogrel. sonalplasrubind.com

The synthesis of Clopidogrel often involves the reaction of a brominated phenylacetic acid derivative, such as methyl alpha-bromo-(2-chloro)phenylacetate, with a thienopyridine moiety. google.com The presence of the bromine atom at the alpha position makes the compound an excellent electrophile for substitution reactions, facilitating the construction of the final drug molecule. google.compatsnap.com Patents and synthetic procedures detail the preparation of this crucial intermediate from starting materials like 2-chlorophenylacetic acid through bromination. patsnap.com This application underscores the industrial and clinical relevance of this class of halogenated compounds, where this compound represents a structurally similar and potentially useful precursor for other complex molecular targets.

Intermediate in the Preparation of Thienopyridine Derivatives (e.g., Clopidogrel)

Halogenated α-bromophenylacetic acids are critical intermediates in the synthesis of thienopyridine derivatives, a class of compounds known for their antiplatelet activity. google.comgoogle.com A prominent example is Clopidogrel, a widely used medication to prevent thrombotic events. The synthesis process often involves reacting an ester of an α-bromo-chlorophenylacetic acid with a tetrahydrothienopyridine core structure. google.comgoogle.com

Specifically, the process can involve the reaction of a methyl ester of α-bromo(2-chloro)phenylacetic acid with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. google.comgoogle.comgoogle.com This reaction is typically carried out in a polar solvent such as methanol or acetone, in the presence of a base like sodium bicarbonate or potassium carbonate, to facilitate the substitution reaction. google.comgoogle.com The resulting compound is a key precursor to Clopidogrel. While much of the patent literature describes the use of the 2-chloro isomer, the underlying chemical principle applies to other isomers like this compound, which serve as building blocks for analogous structures. google.comgoogleapis.com

The general scheme for this synthesis is as follows:

Esterification of the α-bromo-chlorophenylacetic acid, for example, by reacting it with methanol in the presence of a strong acid like sulfuric acid. google.com

Reaction of the resulting ester with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. google.comgoogle.com

This nucleophilic substitution reaction yields the thieno[3,2-c]pyridine (B143518) derivative, which is the core structure of drugs like Clopidogrel. google.comgoogleapis.com

Role in Synthesis of Semi-Synthetic Penicillins and Thiazolium Salts

The reactivity of α-bromo-phenylacetic acids makes them versatile precursors for other classes of pharmaceutically important compounds. Patent literature highlights their use in the preparation of semi-synthetic penicillins and various thiazolium salts. google.comgoogleapis.com

Semi-Synthetic Penicillins: α-Bromo-phenylacetic acid can be used to introduce specific side chains to the penicillin core structure, leading to new antibiotics with modified properties. google.comgoogleapis.com

Thiazolium Salts: These compounds are used as intermediates for anti-ulcer medications and metastasis inhibitors. google.comgoogleapis.com The synthesis of thiazolium salts can involve the reaction of α-halocarbonyl compounds, such as phenacyl bromides, with thiosemicarbazides. researchgate.net The α-bromo-phenylacetic acid structure provides a reactive site for building the thiazole (B1198619) ring system, which is central to the activity of these compounds. google.comgoogleapis.comresearchgate.net

Development of Novel Functional Materials and Agrochemicals based on Halogenated Phenylacetic Acids

The introduction of halogen atoms into organic molecules is a powerful strategy in the design of modern agrochemicals and functional materials. nih.gov Halogenated phenylacetic acids serve as key intermediates in these fields due to the unique properties conferred by the halogen substituents. google.comgoogleapis.com

The presence of halogens like chlorine and bromine can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. nih.govvulcanchem.com This is crucial in agrochemical design, where optimizing these factors can lead to compounds with enhanced efficacy, better environmental safety profiles, and improved economic viability. nih.gov There has been a notable increase in commercial agrochemical products containing "mixed" halogens (e.g., both chlorine and bromine), highlighting the importance of intermediates like this compound. nih.gov

In the realm of functional materials, research has explored the synthesis of novel phenylacetic acid derivatives for specific biological applications. For instance, halogenated phenylacetic acid derivatives have been synthesized and evaluated as potential aldose reductase inhibitors, demonstrating the role of the halogenated phenylacetic scaffold in developing new therapeutic agents. nih.gov Furthermore, advanced photochemical reactions involving phenylacetic acid dianions and aryl halides are being studied to create new carbon-carbon bonds, opening pathways to novel and complex molecular structures. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target. While specific studies on this compound are limited, research on closely related phenylacetic acid (PAA) derivatives provides valuable insights into its potential interactions with macromolecules like DNA and proteins.

The interaction of small molecules with DNA is a key area of interest in the development of new therapeutic agents. Computational studies on phenylacetic acid derivatives suggest that they can bind to DNA, potentially interfering with its replication and transcription processes.

Molecular docking studies have been performed on various phenylacetic acid (PAA) derivatives to understand their binding modes with DNA. These studies suggest that PAA and its derivatives, including halogenated forms, are likely to interact with DNA through intercalation. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to structural distortions such as unwinding and lengthening of the DNA strand.

A computational study on a series of PAA derivatives revealed that 3-chloro-phenylacetic acid, a close analogue of the target compound, exhibited a strong binding affinity for DNA. The docking results indicated that this interaction is driven by both polar interactions and hydrophobic effects. The presence of the chloro group on the phenyl ring is believed to enhance the binding by influencing the electronic properties and steric fit of the molecule within the DNA grooves. While direct molecular dynamics simulation data for this compound is not available, the behavior of similar compounds suggests that it would also likely intercalate into the DNA structure, causing perturbations that could affect its biological functions.

Table 1: Molecular Docking Scores of Phenylacetic Acid Derivatives with DNA

CompoundDocking Score (kcal/mol)Interacting DNA ResiduesInteraction Type
Phenylacetic Acid-6.5DA-5, DG-6Hydrogen Bond, Hydrophobic
3-chloro-phenylacetic acid-7.1DA-5, DC-7, DG-6Hydrogen Bond, Halogen Bond, Hydrophobic
4-bromo-phenylacetic acid-6.9DT-8, DA-5Hydrogen Bond, Halogen Bond

Phenylacetic acid derivatives have also been investigated for their potential to inhibit enzymes such as Pim kinase and urease, which are implicated in various diseases.

Pim Kinase: Pim kinases are a family of serine/threonine kinases that are overexpressed in several cancers, making them an attractive target for drug development. Molecular docking studies on PAA derivatives have shown that they can bind to the ATP-binding pocket of Pim-1 kinase. The interactions are primarily characterized by hydrogen bonds between the carboxylic acid group of the ligand and key amino acid residues in the active site, such as Lys67. nih.gov The phenyl ring often engages in hydrophobic interactions with residues like Leu44, Ala65, and Leu174. nih.gov For halogenated derivatives, halogen bonding with backbone carbonyls or other residues can further stabilize the complex. While no specific docking study for this compound is available, it is anticipated to bind in a similar fashion, with the bromo and chloro substituents potentially forming additional interactions within the binding pocket.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some pathogenic bacteria. Phenylacetic acid derivatives have been explored as potential urease inhibitors. Docking studies suggest that these compounds can interact with the active site of urease, often coordinating with the nickel ions or forming hydrogen bonds with surrounding amino acid residues. For instance, studies on other bromo-phenyl derivatives have shown interactions with key residues in the flexible flap of the urease active site. The acidic moiety of this compound could chelate the nickel ions, while the halogenated phenyl ring could occupy a hydrophobic pocket, leading to inhibition of the enzyme. A study on 4-bromophenyl boronic acid demonstrated significant urease inhibition. nih.gov

Table 2: Predicted Interactions of Phenylacetic Acid Derivatives with Pim-1 Kinase and Urease Active Sites

CompoundTargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
3-chloro-phenylacetic acidPim-1 Kinase-6.8Lys67, Leu174, Glu121
4-bromo-phenylacetic acidPim-1 Kinase-7.0Lys67, Val52, Asp186
Phenylacetic AcidUrease-5.9His246, His272, Ni ions
4-bromophenyl boronic acidUrease-6.5His136, His138, Gly277, Ni ions

Computational studies on a variety of substituted phenylacetic acids have provided valuable insights into their structure-activity relationships (SAR). nih.govnih.gov The nature and position of the substituents on the phenyl ring significantly influence the biological activity.

For interactions with DNA and protein targets, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring generally enhances binding affinity. nih.gov This is attributed to both electronic effects that can modulate the acidity of the carboxylic acid and steric effects that can influence the fit of the molecule into a binding site. The position of the substituent is also critical; for instance, meta-substituted derivatives like 3-chloro-phenylacetic acid have shown promising results in some studies. The combination of a bromo and a chloro group at the 2 and 3 positions, as in this compound, is expected to create a unique electronic and steric profile that could lead to potent biological activity. The bulky bromo group at the ortho position could induce a specific conformational preference that might be favorable for binding to certain targets.

Binding Modalities with Protein and Enzyme Active Sites (e.g., Pim Kinase, Urease)

Quantum Chemical and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. orientjchem.org For this compound, these calculations can provide information on its molecular geometry, charge distribution, and orbital energies.

Analysis of Electronic Properties and Reactivity Profiles

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic properties and reactivity of this compound and its derivatives. These theoretical approaches allow for the examination of molecular orbitals, charge distribution, and other quantum chemical parameters that govern the behavior of these compounds.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in understanding the electronic characteristics and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For instance, in a related bromo-chlorophenyl derivative, the HOMO and LUMO energies were calculated to be -8.43 eV and -0.4 eV, respectively. mdpi.com

Molecular Electrostatic Potential (MEP) maps are also valuable tools for predicting reactive sites. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For example, in similar aromatic compounds, MEP plots have shown that positive electrostatic potential is often located around hydrogen atoms. bohrium.com

Furthermore, global reactivity descriptors derived from DFT calculations, such as chemical potential (μ), and the maximum charge transfer (ΔNmax), offer quantitative measures of reactivity. materialsciencejournal.org These parameters help in predicting how the molecule will interact with other chemical species. The stability of a molecule arising from hyperconjugative interactions and electron delocalization can be analyzed using Natural Bond Orbital (NBO) analysis, which also helps in understanding charge transfer within the molecule. researchgate.net

Table 1: Calculated Electronic Properties of a Substituted Bromo-Chlorophenyl Derivative mdpi.com

PropertyValue
HOMO Energy-8.43 eV
LUMO Energy-0.4 eV
Number of Occupied Orbitals162
Total Molecular Orbitals668

Conformational Landscapes and Energetic Barriers of this compound Isomers

The three-dimensional arrangement of atoms in a molecule, known as its conformation, can significantly influence its physical and chemical properties. For a molecule like this compound, which has a rotatable single bond connecting the phenyl ring and the acetic acid moiety, multiple conformations are possible. Computational methods are employed to explore these conformational landscapes and determine the relative energies of different isomers and the energetic barriers to their interconversion.

The rotation around the C-C bond between the phenyl ring and the carboxylic acid group leads to different spatial arrangements of the substituents. These different arrangements, or conformers, will have varying steric and electronic interactions, resulting in different potential energies. Theoretical calculations can map out this potential energy surface, identifying the most stable (lowest energy) conformations and the transition states that connect them.

For molecules with chiral centers, such as the alpha-carbon of the acetic acid group in this compound, stereoisomers (enantiomers and diastereomers) can exist. rutgers.edu Computational studies can help in understanding the relative stabilities of these stereoisomers. For example, in related molecules with multiple chiral carbons, the number of possible stereoisomers can be predicted, and their relative energies can be calculated. rutgers.edu

The study of similar, but simpler, halogenated propanols using microwave spectroscopy combined with computational analysis has revealed the presence of multiple conformational isomers in the gas phase. researchgate.net This highlights the complexity of the conformational landscape even in smaller halogenated organic molecules.

In Silico Screening and Virtual Library Design for Novel Derivatives

The core structure of this compound can serve as a scaffold for the design of new molecules with potentially useful biological or material properties. In silico screening and virtual library design are powerful computational techniques used to explore the chemical space around a lead compound and identify promising derivatives.

Virtual libraries of novel derivatives can be generated by systematically modifying the structure of this compound. This can involve adding or substituting various functional groups at different positions on the phenyl ring or the acetic acid side chain. These virtual compounds can then be subjected to computational screening to predict their properties.

This screening process often involves docking studies, where the virtual molecules are computationally fitted into the active site of a biological target (e.g., an enzyme or receptor) to predict their binding affinity. This allows for the rapid evaluation of a large number of compounds without the need for their physical synthesis and testing, thus saving time and resources.

Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed derivatives. These predictions are crucial in the early stages of drug discovery to assess the potential of a compound to be developed into a viable drug. The insights gained from these in silico studies can guide the selection of the most promising candidates for synthesis and further experimental investigation.

Analytical Methodologies for Characterization, Identification, and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structural integrity of 2-Bromo-3-chlorophenylacetic acid. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum, the proton of the α-bromoacetic acid moiety (-CHBr) is expected to appear as a singlet at a characteristic chemical shift, generally around 4.0 ppm. The aromatic protons on the 3-chlorophenyl ring would exhibit complex splitting patterns in the aromatic region, typically between δ 7.2 and 7.8 ppm. The exact shifts and coupling constants depend on the substitution pattern. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a downfield chemical shift, usually above 10 ppm, and its position can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is typically found in the range of 170-180 ppm. The carbon atom attached to the bromine (α-carbon) would appear at a distinct chemical shift, and the carbons of the 3-chlorophenyl ring would show signals in the aromatic region (approximately 120-140 ppm), with their specific shifts influenced by the positions of the chloro and bromoacetyl substituents.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) > 10 Broad Singlet
Aromatic (C-H) 7.2 - 7.8 Multiplet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (-COOH) 170 - 180
Aromatic (C-Cl) Variable (within aromatic region)
Aromatic (C-H) 120 - 140
Aromatic (C-C) Variable (within aromatic region)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. The mass spectrum would show the molecular ion peak (M⁺), and the isotopic pattern would be characteristic of a compound containing both bromine and chlorine atoms, with their distinct natural isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₈H₆BrClO₂), the exact mass can be calculated and compared to the experimental value to confirm its identity. The monoisotopic mass of the related compound 2-bromo-1-(3-chlorophenyl)ethanone (B1584072) is 231.92906 Da. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is characterized by absorption bands corresponding to specific vibrational modes.

Key characteristic absorption bands would include:

A broad O-H stretching vibration from the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

A strong C=O (carbonyl) stretching vibration from the carboxylic acid, usually found around 1700 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-Cl and C-Br stretching vibrations, which are typically observed in the fingerprint region of the spectrum (below 800 cm⁻¹).

C-H stretching and bending vibrations for the aromatic ring and the α-carbon.

C=C stretching vibrations from the aromatic ring, appearing in the 1450-1600 cm⁻¹ region.

Experimental IR spectra of structurally similar compounds, such as 2-bromo-4-chlorobenzaldehyde, have been studied to understand their vibrational properties. researchgate.net

Table 3: Key IR Absorption Bands for this compound

Functional Group Characteristic Wavenumber (cm⁻¹)
Carboxylic Acid (O-H stretch) 2500 - 3300 (broad)
Carbonyl (C=O stretch) ~ 1700
Aromatic (C=C stretch) 1450 - 1600
Carbon-Chlorine (C-Cl stretch) < 800

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for its quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method for the analysis of halogenated organic acids. lcms.cz For this compound, a reverse-phase High-Performance Liquid Chromatography (HPLC) method would typically be employed. sielc.com

A common setup involves a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often containing a small amount of an acid like formic acid to ensure proper ionization for mass spectrometric detection. sielc.com The mass spectrometer serves as a highly specific detector, allowing for accurate quantification and confirmation of the compound's identity based on its mass-to-charge ratio. This technique is suitable for purity assessment and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Table 4: Typical LC-MS Parameters for Haloacetic Acid Analysis

Parameter Typical Condition/Value
Column Reverse-Phase C18
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid sielc.com
Detection Mass Spectrometry (MS)

Gas Chromatography (GC) can also be used for the analysis of this compound, although it typically requires a derivatization step. researchgate.net Carboxylic acids are generally polar and non-volatile, making them unsuitable for direct GC analysis. researchgate.net To increase volatility and thermal stability, the carboxylic acid group is often converted into a less polar ester, for example, a methyl ester. researchgate.net

This derivatization can be achieved by reacting the acid with a suitable agent like methanol (B129727) in the presence of an acid catalyst. researchgate.net Once derivatized, the resulting ester can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. researchgate.net The choice of column and temperature program would be optimized to achieve good separation from any other volatile components in the sample.

Table 5: Considerations for GC Analysis of this compound

Aspect Consideration
Sample Preparation Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is typically required. researchgate.net
Column A non-polar or medium-polarity capillary column is generally used.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Table 6: Compound Names Mentioned in this Article

Compound Name
This compound
Acetonitrile
Formic acid
Methanol
2-bromo-1-(3-chlorophenyl)ethanone

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, single-crystal X-ray diffraction would yield a detailed crystallographic information file (CIF), containing all the atomic coordinates and unit cell parameters.

While a specific CIF for this compound is not publicly available in searched databases, the analysis of related structures, such as other halogenated phenylacetic acid derivatives, provides insight into the expected structural features. The crystal structure would confirm the meta position of the chlorine atom on the phenyl ring relative to the bromoacetic acid moiety. Key structural parameters that would be determined include:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

The determination of the crystal structure is vital for understanding the compound's physical properties, such as melting point and solubility, which are influenced by the strength of the intermolecular forces in the crystal lattice. For instance, the crystal packing of the ortho isomer of a related compound, 2-bromo-2-(2-chlorophenyl)acetic acid, is known to influence its higher melting point compared to other isomers due to differences in intermolecular interactions.

Table 1: Expected Crystallographic Data Parameters for this compound

ParameterDescriptionExpected Significance
Crystal SystemThe basic shape of the unit cell (e.g., monoclinic, orthorhombic).Provides fundamental information about the crystal's symmetry.
Space GroupThe set of symmetry operations applicable to the crystal structure.Details the specific symmetry elements present within the unit cell.
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.Defines the size and shape of the repeating unit of the crystal lattice.
Z (Molecules per cell)The number of molecules of the compound contained within one unit cell.Relates the unit cell volume to the molecular volume.
Bond Lengths & AnglesThe distances between bonded atoms and the angles they form.Confirms the covalent structure and identifies any strain or unusual geometry.
Torsion AnglesThe dihedral angles describing the rotation around chemical bonds.Defines the conformation of the molecule, particularly the orientation of the phenyl ring and the carboxylic acid group.
Hydrogen BondingThe presence and geometry of hydrogen bonds between molecules.Crucial for understanding the packing arrangement and the stability of the crystal structure.
Halogen BondingThe non-covalent interactions involving the bromine and chlorine atoms.Can play a significant role in directing the crystal packing and influencing physical properties.

Thermal Analysis and Elemental Analysis Techniques

Thermal and elemental analyses are fundamental techniques for characterizing the thermal stability, decomposition profile, and elemental composition of this compound, thereby providing critical information on its purity and identity.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used for thermal analysis.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram for this compound would be expected to show a stable baseline up to its decomposition temperature. The onset of mass loss would indicate the beginning of thermal decomposition. The decomposition of halogenated organic compounds often proceeds with the release of hydrogen halides (HBr and HCl) and carbon oxides. cetjournal.it The TGA curve provides crucial information about the thermal stability of the compound and can indicate the presence of volatile impurities or solvates if mass loss is observed at lower temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would exhibit an endothermic peak corresponding to its melting point. The sharpness and temperature of the melting peak are indicative of the sample's purity; impurities typically lead to a broadened and depressed melting peak. For a related compound, α-bromo-2-chlorophenylacetic acid, the melting point is reported to be in the range of 107-112 °C. sigmaaldrich.com DSC can also detect other thermal events such as phase transitions or the energy changes associated with decomposition.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and halogens) in a compound. For this compound (C₈H₆BrClO₂), elemental analysis provides experimental verification of its empirical formula. The experimentally determined percentages of carbon, hydrogen, bromine, and chlorine are compared with the theoretically calculated values. A close agreement between the found and theoretical values is a strong indicator of the sample's purity.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01896.0838.53
HydrogenH1.0166.062.43
BromineBr79.90179.9032.03
ChlorineCl35.45135.4514.21
OxygenO16.00232.0012.83
Total 249.49 100.00

An elemental analysis report for a pure sample of this compound would show experimental values closely matching these theoretical percentages, typically within a ±0.4% deviation.

Environmental Fate and Toxicological Research of Halogenated Phenylacetic Acids

Occurrence and Formation in Environmental Matrices

By-product Formation in Halogenation Processes (e.g., Chlorination of Water)

There is a lack of specific research documenting the formation of 2-Bromo-3-chlorophenylacetic acid as a disinfection by-product during water chlorination or other halogenation processes. Halogenated organic compounds, in general, can be formed during such treatments through the reaction of disinfectants with natural organic matter present in the water. However, specific studies identifying and quantifying the formation of this compound under these conditions are not available.

Ecotoxicological Implications and Biological Impact

Mutagenicity and Genotoxicity Studies of Halogenated Organic Compounds

No specific studies on the mutagenicity or genotoxicity of this compound have been identified in the available scientific literature. While halogenated organic compounds as a class are known to have potential genotoxic effects, often due to their ability to act as alkylating agents and interact with DNA, data for this specific isomer is absent.

Teratogenic Potential of Halogenated Organic Compounds

Specific toxicological studies evaluating the teratogenic potential of this compound are not publicly available. Research into the developmental toxicity of this specific compound has not been documented.

Biodegradation and Environmental Persistence Studies

There is no available information regarding the biodegradation or environmental persistence of this compound. The structure of halogenated phenylacetic acids, with both bromine and chlorine substituents on the aromatic ring, may suggest a degree of resistance to microbial degradation, potentially leading to environmental persistence. However, without specific studies, the biodegradability and environmental half-life of this compound remain unknown. While some Pseudomonas species have been shown to degrade monochlorinated phenylacetic acids, the effect of mixed halogen substitution on biodegradation pathways has not been studied for this compound.

Emerging Research Directions and Future Prospects for 2 Bromo 3 Chlorophenylacetic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The process of drug discovery and development is notoriously time-consuming and expensive. nih.gov However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field, offering powerful tools to accelerate the identification and optimization of new drug candidates. mdpi.com These computational approaches can analyze vast datasets to identify patterns and make predictions that would be impossible for humans alone. nih.gov

The application of AI extends to predicting protein structures, such as with DeepMind's AlphaFold, which provides crucial insights into protein-ligand interactions and aids in structure-based drug design. mdpi.com This allows researchers to understand how derivatives of 2-Bromo-3-chlorophenylacetic acid might bind to a target protein, enabling more rational design of potent and selective inhibitors.

Table 1: Applications of AI/ML in Compound Discovery

AI/ML Application Description Relevance to this compound
Virtual Screening High-throughput computational screening of large compound libraries to identify potential hits. mdpi.com Rapidly screen virtual libraries of derivatives to prioritize candidates for synthesis.
QSAR Modeling Quantitative Structure-Activity Relationship models predict the biological activity of a compound based on its chemical structure. nih.gov Predict the bioactivity of novel derivatives, guiding the selection of substituents on the phenyl ring or modifications to the acetic acid group.
De Novo Drug Design Generative models design novel molecules with desired properties from scratch. mdpi.com Create entirely new molecular structures incorporating the halogenated phenylacetic acid scaffold, optimized for specific targets.
Property Prediction AI algorithms predict physicochemical properties like solubility, bioavailability, and toxicity. nih.gov Optimize drug-like properties of lead compounds early in the discovery process, reducing late-stage failures.

| Synthesis Pathway Prediction | Models suggest viable chemical reactions and starting materials to produce a target molecule. scitechdaily.com | Ensure that newly designed derivatives are synthesizable in the lab, providing a practical route from concept to reality. |

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The industrial-scale production of compounds like this compound is being re-evaluated to align with these principles. vulcanchem.com

Future synthetic strategies will likely focus on several key areas. The development and use of more efficient and selective catalysts can reduce the number of reaction steps and improve yields, thereby minimizing waste. For the synthesis of related compounds, methods have been developed that are suitable for large-scale industrial production with high purity and yield. google.com The use of safer, renewable, or recyclable solvents in place of traditional volatile organic compounds is another critical aspect.

Furthermore, the adoption of continuous flow chemistry offers significant advantages over traditional batch processing. vulcanchem.com Continuous flow reactors can improve heat transfer, enhance safety by minimizing the volume of reactive material at any given time, and allow for greater automation and control, leading to more consistent product quality and higher yields. vulcanchem.com For instance, a process for preparing α-bromo-phenylacetic acids, which are structurally related to the target compound, involves reacting an aldehyde with bromoform (B151600) at low temperatures to limit side reactions. google.com Optimizing such processes in continuous flow systems could represent a significant step towards a greener manufacturing footprint.

Advanced Bioinformatic and Systems Biology Applications for Mechanistic Elucidation

Understanding how a bioactive compound exerts its effects at a molecular level is crucial for drug development. While classic biochemical assays can identify a primary target, advanced bioinformatic and systems biology approaches offer a holistic view of a compound's impact on the entire biological system. These fields leverage high-throughput data from genomics, proteomics, and metabolomics to map the complex networks of interactions within a cell. nih.govmdpi.com

For derivatives of this compound, these advanced methods hold the key to elucidating their precise mechanisms of action. For example, if a derivative shows promise as an anti-cancer agent, transcriptomics (analyzing gene expression) and proteomics (analyzing protein levels) could reveal which cellular pathways are perturbed upon treatment. This could uncover previously unknown targets or off-target effects. Systems biology models can then integrate this multi-omics data to simulate the cellular response and predict the key nodes in the network that are most critical to the compound's activity.

Machine learning plays a significant role here as well, with models trained to predict drug-target interactions based on the chemical structure of the compound and the amino acid sequence of the protein. mdpi.com Such an approach could be used to screen for potential protein targets of this compound derivatives across the entire human proteome, generating hypotheses for experimental validation.

Exploration of Novel Bioactive Scaffolds Derived from Halogenated Phenylacetic Acids

The halogenated phenylacetic acid framework is a versatile and valuable scaffold in medicinal chemistry. nih.govnih.gov The presence of halogens and the carboxylic acid group provides multiple points for chemical modification, allowing for the creation of diverse libraries of compounds to be screened for various biological activities. vulcanchem.com Research has already demonstrated that this scaffold can be used to develop potent and selective agents for a range of therapeutic targets.

One area of success has been in the development of aldose reductase inhibitors, which are of interest for treating diabetic complications. nih.govresearchgate.net Studies have shown that modifying substituted phenylacetic acids can lead to compounds with significant inhibitory activity. nih.gov In another application, derivatives of halogenated phenylacetic acids have been incorporated into progesterone-based structures to create potent progesterone (B1679170) receptor antagonists, which have potential applications in reproductive medicine. nih.gov

Table 2: Examples of Bioactive Scaffolds Derived from Halogenated Phenylacetic Acids

Scaffold/Derivative Class Target/Activity Therapeutic Area Research Finding Citation(s)
Substituted Benzyloxyphenylacetic Acids Aldose Reductase Inhibition Diabetic Complications The methylene (B1212753) spacer between the aromatic core and the acidic function was found to be critical for biological activity. nih.gov
Phenyl Acetic Acid Progesterone Derivatives Progesterone Receptor (PR) Antagonism Reproductive Health Halogen substitution, particularly fluorine at the meta position, improved binding activity to the PR and demonstrated anti-progestational effects in vivo. nih.gov
Platinum(IV) Complexes with Phenylacetate Ligands Cytotoxicity Oncology Complexes with 4-fluorophenylacetic acid and 4-bromophenylacetic acid ligands showed superior biological activity, being up to 4700-fold more potent than cisplatin (B142131) in a resistant ovarian cancer cell line. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-3-chlorophenylacetic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and carboxylation steps. A common approach is Friedel-Crafts acylation or Ullmann coupling to introduce the acetic acid moiety to the substituted phenyl ring. Halogenation (bromine/chlorine) is performed using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C). Solvent selection (e.g., dichloromethane or acetonitrile) and catalysts (e.g., FeCl₃) significantly affect yield . Optimize yields by:

  • Maintaining anhydrous conditions to prevent side reactions.
  • Using reflux conditions (e.g., 80–100°C for 6–12 hours) to ensure complete conversion.
  • Purifying via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using a C18 column, isocratic elution (acetonitrile/water with 0.1% trifluoroacetic acid), and UV detection at 254 nm .
  • Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR. Expected signals include a singlet for the acetic acid CH₂ group (~3.6 ppm in ¹H NMR) and aromatic protons split by halogen substituents (7.0–8.0 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (MW: 249.48) via ESI-MS or EI-MS, observing the [M-H]⁻ peak at m/z 248 .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to minimize hydrolysis or decarboxylation. For long-term stability, use desiccants (silica gel) to avoid moisture absorption. Avoid prolonged exposure to bases or oxidizing agents .

Advanced Research Questions

Q. How do the electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing halogens activate the phenyl ring for electrophilic substitution but deactivate it for nucleophilic attacks. In Suzuki-Miyaura couplings, the boronic acid partner must be electron-rich to offset the ring’s deactivation. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS to detect ortho/para coupling products .

Q. What experimental strategies can resolve contradictions in reported biological activity data for halogenated phenylacetic acids?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Address this by:

  • Standardizing bioassays : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (DMSO ≤0.1% v/v).
  • Re-evaluating purity : Re-test compounds with conflicting data via HPLC and ICP-MS to rule out metal catalyst residues.
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2), correlating with kinetic assay results .

Q. How can the carboxylic acid group in this compound be selectively modified without affecting the halogen substituents?

  • Methodological Answer : Employ protecting group strategies:

  • Esterification : React with methanol/H₂SO₄ under reflux to form the methyl ester, leaving halogens intact.
  • Amidation : Use EDCl/HOBt coupling with amines in DMF at room temperature.
  • Verify selectivity via IR spectroscopy (loss of -OH stretch at 2500–3000 cm⁻¹) and ¹³C NMR (appearance of ester/amide carbonyl signals) .

Data Analysis & Optimization

Q. What statistical methods are appropriate for optimizing reaction conditions in the synthesis of this compound derivatives?

  • Methodological Answer : Use Design of Experiments (DoE) methodologies:

  • Response Surface Methodology (RSM) : Vary factors (temperature, catalyst loading, solvent ratio) to model yield outcomes.
  • Central Composite Design : Identify interactions between variables (e.g., excess bromine may deactivate catalysts).
  • Validate models with ANOVA and confirm optimal conditions via triplicate runs .

Q. How can kinetic studies elucidate the mechanism of enzyme inhibition by this compound analogs?

  • Methodological Answer : Conduct time-resolved assays:

  • Progress curve analysis : Monitor substrate depletion (UV-Vis at 340 nm for NADH-dependent enzymes) under varying inhibitor concentrations.
  • Dixon plots : Determine inhibition constants (Kᵢ) by plotting 1/v vs. [inhibitor].
  • Pre-steady-state kinetics : Use stopped-flow techniques to detect transient intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-3-chlorophenylacetic acid
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2-Bromo-3-chlorophenylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.